[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]urea
Description
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[46]undec-3-en-6-ylidene]amino]urea is a complex organic compound featuring a furan ring, a spiro structure, and an amino urea moiety
Properties
IUPAC Name |
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-15(2)13(11-7-6-10-25-11)20(23)16(21(15)24)9-5-3-4-8-12(16)18-19-14(17)22/h6-7,10,24H,3-5,8-9H2,1-2H3,(H3,17,19,22)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSUZBYLNSSKLL-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCCC2=NNC(=O)N)[O-])C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C\2(N1O)CCCCC/C2=N\NC(=O)N)[O-])C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]urea involves multiple steps, starting with the preparation of the furan ring. One common method is the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, followed by cyclization to form the spiro structure . The reaction conditions typically involve the use of oxidizing agents and acidic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions
Chemical Reactions Analysis
Types of Reactions
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Acidic or Basic Conditions: Depending on the specific reaction, acids like hydrochloric acid or bases like sodium hydroxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[46]undec-3-en-6-ylidene]amino]urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]urea can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]urea involves its interaction with specific molecular targets. The furan ring and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with different chemical properties.
Spiro[4.5]decane-1,3-dione: A spiro compound with a different functional group arrangement.
N-(furan-2-ylmethyl)urea: A related compound with a similar urea moiety but lacking the spiro structure.
Uniqueness
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]urea is unique due to its combination of a furan ring, spiro structure, and amino urea moiety. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
